molecular formula C10H12N2O B1275097 8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 22246-76-0

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No. B1275097
CAS RN: 22246-76-0
M. Wt: 176.21 g/mol
InChI Key: XRJMPABWIZHNQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines has been achieved through a one-pot multibond forming process, which is a significant advancement in the field of organic synthesis. This process begins with the preparation of allylic trichloroacetimidates from 2-iodoanilines, which are readily available. The efficiency of this method is highlighted by its application in the synthesis of mozavaptan, a hyponatremia agent, indicating the potential of these compounds as valuable synthetic building blocks .

Molecular Structure Analysis

The molecular and supramolecular structures of amino-substituted benzo[b]pyrimido[5,4-f]azepines have been extensively characterized using various spectroscopic techniques, including IR, 1H and 13C NMR spectroscopy, and mass spectrometry. The azepine rings in these compounds typically adopt a boat conformation, which can vary at the stereogenic center depending on the specific compound. This detailed structural analysis provides a deeper understanding of the molecular properties of these compounds and their potential interactions .

Chemical Reactions Analysis

The synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization. This method demonstrates the versatility and efficiency of the synthetic approach. The reaction intermediates and the final products have been fully characterized, which is crucial for understanding the reaction mechanisms and optimizing the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures. The presence of hydrogen bonding, such as C-H...π(pyrimidine) and C-H...π(arene) interactions, as well as C-H...N bonds, plays a significant role in the formation of chains and sheets in the crystal structure. These interactions can affect the solubility, stability, and reactivity of the compounds. Additionally, the disordered allyl group in one of the intermediates indicates potential flexibility in the molecular structure, which could influence the compound's physical properties .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It has hazard statements H315-H319-H335 , indicating that it causes skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJMPABWIZHNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404913
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

CAS RN

22246-76-0
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-amino-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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